1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide
Description
This compound is a 1,2,3-triazole derivative featuring a 4-chlorophenyl ketone moiety and dimethylcarboxamide substituents at positions 4 and 5 of the triazole ring. The compound was previously available commercially but is now listed as discontinued .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-4-N,5-N-dimethyltriazole-4,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O3/c1-16-13(22)11-12(14(23)17-2)20(19-18-11)7-10(21)8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,16,22)(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCBWFBUQYFSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=N1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide (CAS Number: 1351772-48-9) is a member of the triazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a triazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₃O₅ |
| Molecular Weight | 335.71 g/mol |
| CAS Number | 1351772-48-9 |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. A study by MDPI highlighted that various triazole derivatives were effective against both Gram-positive and Gram-negative bacteria. The specific compound under review has shown promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. A study published in ACS Omega reported that certain triazoles induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound's ability to modulate signaling pathways related to cell proliferation and apoptosis warrants further investigation.
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzymes or receptors involved in metabolic pathways. For instance, triazoles have been shown to inhibit enzymes critical for fungal cell wall synthesis and bacterial peptidoglycan biosynthesis .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited an IC50 value of 15 µM against Staphylococcus aureus, indicating moderate antibacterial activity. This suggests potential as a lead compound for developing new antibacterial agents.
- Anticancer Activity : In a study involving human cancer cell lines, the compound was found to reduce cell viability by 50% at concentrations around 20 µM after 48 hours of exposure. This effect was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Flexibility : The triazole core allows diverse substitutions, enabling modulation of electronic and steric properties. For example:
- Ester vs. Carboxamide Groups : Compounds with ester groups (e.g., 6a ) exhibit different solubility and metabolic stability compared to carboxamide derivatives (target compound) .
- Side Chain Variations : The 4-chlorophenyl group in the target compound enhances aromatic interactions, while ureido (in ) or benzothiazole-piperazine (in ) groups may improve target binding or pharmacokinetics.
Biological Activity: The benzothiazole-piperazine analog (6a) demonstrated anticancer activity, suggesting that the triazole-4,5-dicarboxylate scaffold is pharmacologically relevant .
Synthetic Approaches :
- Most analogs (e.g., ) utilize azide-alkyne cycloaddition (CuAAC), a reliable method for triazole formation. Modifications in side chains (e.g., benzothiazole-piperazine in ) require tailored precursor synthesis.
Physicochemical and Crystallographic Insights
- Crystallography : While direct data for the target compound is lacking, related structures (e.g., ) reveal that substituents influence molecular packing and hydrogen bonding. For example, dichlorophenyl acetamide derivatives exhibit conformational flexibility, with dihedral angles varying between 44.5° and 77.5° .
- Predicted Properties : The benzoxazole-triazole analog has a predicted density of 1.51 g/cm³, suggesting moderate crystallinity compared to more flexible ureido derivatives.
Q & A
Q. What are the recommended synthetic routes for 1-[2-(4-chlorophenyl)-2-oxoethyl]-N,N'-dimethyl-1H-1,2,3-triazole-4,5-dicarboxamide?
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1 : Formation of the triazole core via cyclization of substituted hydrazines with nitriles or azides.
- Step 2 : Functionalization of the triazole with a 4-chlorophenyl ketone group through alkylation or nucleophilic substitution.
- Step 3 : Introduction of dimethylcarboxamide groups at positions 4 and 5 of the triazole using carbodiimide coupling agents (e.g., EDC or DCC). Optimization : Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) for yield improvement .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole ring and substituent positions (e.g., 4-chlorophenyl and dimethylcarboxamide groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₅H₁₄ClN₅O₃) and isotopic patterns.
- HPLC-PDA/MS : Assess purity and detect byproducts from incomplete coupling reactions.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning-driven reaction path searches. For example:
- Use the ICReDD platform to predict solvent effects, activation energies, and optimal catalysts via transition state modeling .
- Apply microkinetic simulations to prioritize experimental conditions with the highest predicted yields .
Q. What strategies are effective for designing bioactive analogs of this compound?
- Structural Modifications :
- Replace the 4-chlorophenyl group with fluorophenyl or bromophenyl moieties to enhance lipophilicity and target binding .
- Substitute dimethylcarboxamide with sulfonamide groups to alter hydrogen-bonding interactions .
- Activity Screening : Use enzyme inhibition assays (e.g., carbonic anhydrase or kinase panels) to evaluate analogs. Prioritize derivatives with IC₅₀ values < 1 µM .
Q. How should researchers address contradictory data in solubility or bioactivity studies?
- Root-Cause Analysis :
- Verify compound purity via HPLC and elemental analysis to rule out batch variability .
- Assess solvent-dependent aggregation using dynamic light scattering (DLS).
- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, ionic strength) across datasets .
Q. What methodologies can elucidate the mechanism of action of this compound?
- Target Identification :
- Perform affinity chromatography with immobilized compound to isolate binding proteins.
- Use CRISPR-Cas9 gene knockout libraries to identify resistance-conferring genes .
- Pathway Analysis : Employ phosphoproteomics or metabolomics to map downstream signaling effects (e.g., mTOR or MAPK pathways) .
Q. What challenges arise during scale-up of this compound, and how can they be mitigated?
- Reactor Design : Optimize heat/mass transfer using continuous-flow reactors to prevent exothermic runaway reactions .
- Purification : Implement membrane separation technologies (e.g., nanofiltration) to remove trace impurities while retaining product .
Q. How can degradation pathways be systematically studied under stress conditions?
- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline hydrolysis.
- LC-MS/MS Analysis : Identify degradation products (e.g., triazole ring cleavage or dealkylation) and propose stability-indicating methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
